molecular formula C10H15N B144072 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile CAS No. 57524-13-7

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile

Cat. No.: B144072
CAS No.: 57524-13-7
M. Wt: 149.23 g/mol
InChI Key: UOVUMVMXXWGMRM-UHFFFAOYSA-N
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Description

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile is a cyclohexene derivative featuring a nitrile (-CN) group at the 1-position and three methyl substituents at the 2,6,6-positions. This compound belongs to a class of bicyclic or substituted cyclohexene nitriles, which are of interest in organic synthesis and materials science due to their structural rigidity and reactivity.

Properties

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVUMVMXXWGMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577498
Record name 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57524-13-7
Record name 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds at 40°C under a reduced pressure of 750 Torr for 24 hours. The aldehyde group of β-cyclocitral undergoes sequential imine formation with ammonia, followed by oxidative dehydrogenation to yield the nitrile. Oxygen acts as a terminal oxidant, ensuring minimal byproduct formation. The use of tert-amyl alcohol enhances solubility and stabilizes intermediates, contributing to the high yield of 88%.

Key Parameters:

ParameterValue
Starting Materialβ-Cyclocitral
ReagentsNH₃, O₂
Solventtert-Amyl alcohol
Temperature40°C
Pressure750 Torr
Time24 hours
Yield88%

This method aligns with green chemistry principles by avoiding toxic cyanating agents and enabling catalyst recycling.

Industrial-Scale Applications and Modifications

Palladium-Catalyzed Isomerization in Multistep Syntheses

A patent by Degussa-Hüls AG (EP2708530A1) describes the use of 2,6,6-trimethylcyclohex-2-ene-1-carbonitrile as a precursor in stereospecific tretinoin synthesis. The nitrile is incorporated into a phosphonium salt, which undergoes a Wittig reaction with β-formyl crotonic acid. Subsequent palladium-catalyzed isomerization (80–95% conversion) ensures high trans-selectivity, critical for vitamin A derivatives.

Example Protocol:

  • Phosphonium Salt Preparation : [3-methyl-5-(2,6,6-trimethylcyclohexene-1-yl)-2,4-pentadiene]-triphenylphosphonium chloride reacts with β-formyl crotonic acid in isopropanol.

  • Isomerization : Palladium acetate (19 mg) catalyzes cis-to-trans conversion at 80°C, yielding 82.3% after crystallization.

Emerging Methodologies and Comparative Analysis

Green Solvent Innovations

Recent advances explore ionic liquids as solvents for nitrile synthesis. For instance, replacing tert-amyl alcohol with [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) could reduce energy consumption, though data specific to this compound are pending.

Yield and Efficiency Comparison

MethodYieldTemperatureCatalystsIndustrial Viability
Ammoxidation88%40°CNoneHigh
Oxime Dehydration~70%*100°CPCl₃/Ac₂OModerate
Wittig-Isomerization82.3%80°CPd(OAc)₂High (pharma)

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different functional groups replacing the nitrile group.

Scientific Research Applications

Fragrance Applications

Perfuming Agent:
The compound is recognized for its olfactory properties and is commonly used as a perfuming agent in various products. It has been found to synergistically enhance the fragrance profiles of other scent components, particularly those from the damascone and damascenone families. These compounds are known for their rosy and woody notes, making 2,6,6-trimethylcyclohex-2-ene-1-carbonitrile a valuable ingredient in fine perfumery as well as in household products like soaps and detergents .

Case Study:
In one study, a basic perfume composition was created using 2,6,6-trimethylcyclohex-2-ene-1-carbonitrile mixed with damascones. The resulting scent was described as having a radiant rosy note that was both fresh and elegant. This demonstrates the compound's ability to enhance and modify existing fragrance profiles effectively .

Flavoring Applications

Flavoring Agent:
Beyond its use in fragrances, 2,6,6-trimethylcyclohex-2-ene-1-carbonitrile is also utilized as a flavoring agent in food products. Its fruity and fresh aroma can contribute to the sensory experience of various food items .

Regulatory Insights:
The European Food Safety Authority (EFSA) has evaluated various flavoring substances, including those similar to 2,6,6-trimethylcyclohex-2-ene-1-carbonitrile. Such evaluations focus on the safety and metabolic pathways of these compounds when ingested .

Chemical Synthesis Applications

Intermediate for Synthesis:
The compound serves as an intermediate in the synthesis of other chemical entities. For example, it can be transformed into trimethylhydroquinone, which is a precursor for vitamin E production and an antioxidant used in various applications including plastics and oils .

Synthetic Pathways:
Research indicates that 2,6,6-trimethylcyclohex-2-ene-1-carbonitrile can undergo reactions that yield valuable derivatives through acylation processes under specific catalytic conditions. These derivatives may possess unique properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The nitrile group in the target compound offers distinct reactivity, such as participation in cycloadditions or reduction to amines, unlike aldehydes (oxidation-prone) or carboxylic acids (acid-base reactions).
  • Physical Properties : Nitriles generally exhibit higher boiling points compared to aldehydes but lower acidity than carboxylic acids.

Nitrile-Containing Heterocycles with Different Ring Systems

Compounds with nitrile groups but divergent ring structures:

Compound Name Structure Features Unique Aspects Reference
6-Oxocyclohex-1-ene-1-carbonitrile Cyclohexene with oxo group Presence of carbonyl enhances electrophilicity; distinct NMR shifts observed .
2-Amino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene ring with nitrile Extended conjugation; bioactivity (e.g., antimicrobial) .
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1H-1,2,4-triazole-3-carbonitrile Triazole-thiophene hybrid Enhanced bioactivity due to heterocyclic synergy .

Key Differences :

  • Electronic Effects : The cyclohexene backbone in the target compound provides less conjugation compared to chromene or triazole systems, influencing UV absorption and redox behavior.
  • Bioactivity : Chromene and triazole nitriles (e.g., Compound 1E, 1L ) often exhibit marked biological activity, whereas the target compound’s applications may lean toward material science due to its steric hindrance.

Cyclic Nitriles with Varied Ring Sizes

Compound Name Ring Size CAS Number Key Features
2,4,6-Cycloheptatriene-1-carbonitrile 7-membered 13612-59-4 Greater unsaturation; potential for Diels-Alder reactions .
Benzonitrile Benzene 100-47-0 Aromatic nitrile; simpler structure with high stability .

Key Differences :

  • Ring Strain : The 7-membered cycloheptatriene introduces strain and enhanced reactivity compared to the 6-membered cyclohexene.
  • Aromaticity: Benzonitrile’s aromatic system offers distinct electronic properties (e.g., resonance stabilization) absent in non-aromatic cyclohexene derivatives.

Biological Activity

The structural characteristics of TMC include:

  • Molecular Formula : C₁₀H₁₅N
  • Molecular Weight : 149.23 g/mol
  • Functional Groups : Cyclohexene and carbonitrile

The compound's unique arrangement allows it to act as a precursor for various biologically active derivatives, particularly in pharmaceutical applications.

Biological Activity Overview

While direct studies on TMC are scarce, the following insights can be drawn from related compounds and theoretical frameworks:

  • Anti-Inflammatory Activity : Similar cyclohexene derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting that TMC may share this potential.
  • Anticancer Potential : Research indicates that carbonitrile-containing compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Although not directly studied for TMC, related compounds have shown antimicrobial activity against various pathogens, indicating a potential for TMC in agricultural or medicinal applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Biological Activity
2,6,6-Trimethylcyclohex-1-ene-1-carbonitrileC₁₀H₁₅NAnti-inflammatory properties
2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acidC₁₀H₁₆O₂Anticancer activity
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylateC₁₁H₁₈O₂Antimicrobial effects

Case Study 1: Anticancer Activity of Cyclohexene Derivatives

A study investigated the anticancer effects of cyclohexene derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. This suggests that TMC may have similar effects due to its structural similarities.

Case Study 2: Anti-inflammatory Mechanisms

Research on cyclohexene derivatives showed their ability to downregulate inflammatory markers in vitro. The compounds inhibited the expression of COX-2 and IL-6 in macrophages, highlighting their potential as anti-inflammatory agents. This mechanism could be applicable to TMC as well.

Future Directions for Research

Given the limited data on TMC specifically, further research is warranted to explore its biological activities comprehensively. Suggested areas for investigation include:

  • In vitro and In vivo Studies : Conducting experiments to evaluate the cytotoxicity, anti-inflammatory effects, and antimicrobial properties of TMC.
  • Mechanistic Studies : Understanding the biochemical pathways involved in TMC's potential therapeutic effects.
  • Synthesis of Derivatives : Exploring modifications of the TMC structure to enhance its biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile?

  • Answer : Infrared (IR) spectroscopy is critical for identifying functional groups like the nitrile (–CN) stretch at ~2,204 cm⁻¹, as observed in structurally similar chromene-carbonitrile derivatives . X-ray crystallography provides precise bond angles and torsion angles, such as C61–C6–C5 (115.67°) and C6–C61–C66 (121.3°), which are essential for resolving steric effects in trimethyl-substituted cyclohexene systems . Pairing these with LCMS (e.g., APCI at m/z 277 [M]⁻) ensures molecular weight validation and purity assessment .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?

  • Answer : Contradictions often arise from impurities or polymorphic forms. For example, IR data for –CN stretches vary with solvent interactions or crystal packing. Cross-validate findings using differential scanning calorimetry (DSC) for melting point consistency and nuclear magnetic resonance (NMR) to confirm substituent positions. Refer to standardized CAS registry entries (e.g., CAS 564-24-9 for related aldehydes) to ensure compound identity .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 2,6,6-Trimethylcyclohex-2-ene-1-carbonitrile while minimizing byproducts like regioisomers?

  • Answer : Employ regioselective alkylation or cyanation protocols. For example, the oxime derivative of 2,6,6-trimethylcyclohexene-carbaldehyde (CAS 564-24-9) can be synthesized via aldoxime formation followed by dehydration, achieving >80% yield under controlled pH and temperature . Monitor reaction progress via thin-layer chromatography (Rf ~0.41 in ethyl acetate/hexane) and optimize steric hindrance effects using computational modeling (e.g., DFT for transition-state analysis) .

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